4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
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Overview
Description
“4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H4Cl2N2S2 . It is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” involves a three-stage method. This approach includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which were then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, alkylating azoles at the final stage .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H4Cl2N2S2. It has an average mass of 263.167 Da and a mono-isotopic mass of 261.919281 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C8H4Cl2N2S2, an average mass of 263.167 Da, and a mono-isotopic mass of 261.919281 Da .Scientific Research Applications
Heterocyclic Synthesis
The research on 1,2,3-Dithiazole Chemistry emphasizes its utility in heterocyclic synthesis, notably in creating new heterocycles through assisted ring opening and ring closure reactions. This synthesis pathway is highlighted by the transformation of N-(pyrid-3-yl)-4-chloro-1,2,3-dithiazol-5H-imine into various novel compounds, showcasing its versatility in organic chemistry and potential applications in pharmaceuticals and materials science (Christoforou, Koutentis, & Michaelidou, 2006).
Antimicrobial Activity
In a study on the synthesis and antimicrobial activity of heterocyclic compounds, 4-chlorophenol, a related compound, served as a starting material to synthesize antimicrobial agents. The study demonstrates the significance of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine derivatives in developing new pharmaceuticals with potential applications in combating microbial infections (Wanjari, 2020).
Corrosion Inhibition
Dithiazolidines, with a structural resemblance to this compound, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial maintenance and protection, offering a cost-effective and efficient solution for extending the lifespan of metal infrastructure (Quraishi & Sardar, 2002).
Antidepressant Activity
The synthesis and evaluation of imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, which share a structural framework with this compound, have been investigated for their antidepressant activity. This research highlights the compound's potential in developing new therapeutic agents for treating depression, with significant reductions in immobility time observed in animal models, akin to the effects of the standard drug imipramine (Yusuf, Khan, & Ahmed, 2008).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .
Mode of Action
This compound interacts with its target by binding to the iron atom of the heme porphyrin ring, a pharmacophore group . This interaction inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme . The inhibition of this enzyme disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in phytopathogenic fungi . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .
Result of Action
The result of the action of this compound is the death of phytopathogenic fungi . The compound has shown high fungicidal activity in vitro tests against six species of phytopathogenic fungi .
Action Environment
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZDQXUGYXTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID14727531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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